2-(4-tert-butylphenyl)-3-pyridinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

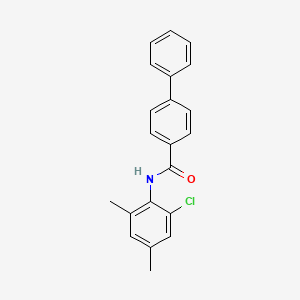

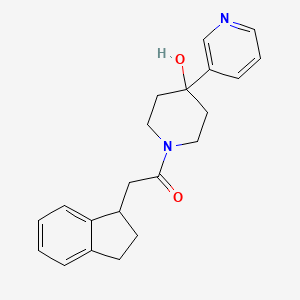

The compound “2-(4-tert-butylphenyl)-3-pyridinol” is a derivative of pyridinol with a tert-butylphenyl group attached at the 2-position. Pyridinols are a class of organic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a hydroxyl (-OH) group. The tert-butylphenyl group is a bulky group that can influence the physical and chemical properties of the compound .

Molecular Structure Analysis

The molecular structure of “2-(4-tert-butylphenyl)-3-pyridinol” would consist of a pyridine ring with a hydroxyl group at the 3-position and a tert-butylphenyl group at the 2-position. The presence of the nitrogen atom in the pyridine ring can contribute to the compound’s basicity, while the hydroxyl group can contribute to its acidity .Chemical Reactions Analysis

The compound “2-(4-tert-butylphenyl)-3-pyridinol” could potentially undergo a variety of chemical reactions. The hydroxyl group could participate in condensation reactions or be deprotonated to form a phenoxide ion. The pyridine ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-tert-butylphenyl)-3-pyridinol” would depend on its molecular structure. The presence of the hydroxyl group could allow for hydrogen bonding, which could influence its solubility in polar solvents. The tert-butylphenyl group could increase its hydrophobicity .Applications De Recherche Scientifique

Organic Synthesis Intermediates

2-(4-tert-butylphenyl)-3-pyridinol: serves as a valuable intermediate in organic synthesis. Its structural framework is beneficial for constructing complex organic molecules due to the presence of both phenyl and pyridinol groups, which can undergo various chemical reactions. For instance, it can participate in cross-coupling reactions to form carbon-carbon bonds, essential in synthesizing pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound could be used to develop new drug candidates. Its phenyl group can be modified to create derivatives with potential biological activity. The pyridinol moiety can act as a bioisostere, replacing more common functional groups in drug molecules to improve their pharmacokinetic properties .

Material Science

“2-(4-tert-butylphenyl)-3-pyridinol” may find applications in material science, particularly in the development of novel polymers. Its robust structure can enhance the thermal stability and mechanical strength of polymeric materials when incorporated as a monomer or a cross-linking agent .

Catalysis

This compound’s unique structure allows it to act as a ligand in catalytic systems. It can coordinate with metal ions to form complexes that catalyze various chemical reactions, including oxidation, reduction, and polymerization processes. Such catalysts are crucial for industrial chemical synthesis, reducing energy consumption and improving yield .

Sensing Technologies

The compound’s ability to interact with other molecules makes it a candidate for use in sensing technologies. It could be integrated into sensors to detect specific chemical or biological substances, leveraging its structural components for selective binding and signal transduction .

Environmental Applications

In environmental applications, “2-(4-tert-butylphenyl)-3-pyridinol” could be utilized in the detection and removal of pollutants. Its chemical properties might allow it to bind with contaminants, facilitating their capture and degradation, thus contributing to water and air purification efforts .

Mécanisme D'action

Target of Action

Related compounds such as (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine have been found to target corticosteroid 11-beta-dehydrogenase isozyme 1 in humans .

Mode of Action

It’s worth noting that structurally similar compounds like cyflumetofen have been reported to interfere with energy production by inhibiting complex ii in mitochondria .

Biochemical Pathways

Related compounds such as 2,4-di-tert-butylphenol have been reported to show significant acaricidal, repellent, and oviposition deterrent properties against tetranychus cinnabarinus, possibly due to their preventive effects on the deamination of biogenic amines in the nervous system .

Pharmacokinetics

Related compounds such as (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine have been found to have unknown absorption, distribution, metabolism, and excretion properties .

Result of Action

Related compounds such as 2,4-di-tert-butylphenol have been reported to exert neurotoxic effects on tetranychus cinnabarinus, possibly due to their preventive effects on the deamination of biogenic amines in the nervous system .

Propriétés

IUPAC Name |

2-(4-tert-butylphenyl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)12-8-6-11(7-9-12)14-13(17)5-4-10-16-14/h4-10,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFKAHUTDXGBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353439 |

Source

|

| Record name | 2-(4-tert-butylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenyl)pyridin-3-ol | |

CAS RN |

30766-31-5 |

Source

|

| Record name | 2-(4-tert-butylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5623038.png)

![N,N-diethyl-3-[5-(methoxymethyl)-3-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5623039.png)

![1-[4-(ethylamino)-2-pyrimidinyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5623041.png)

![2-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one](/img/structure/B5623049.png)

![9-[(5-ethyl-3-thienyl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623074.png)

![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5623078.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5623097.png)

![3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5623101.png)

![(2-{2-[1-(3-methoxypropanoyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5623104.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5623106.png)